molecular formula C15H12FN5O B2477989 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide CAS No. 1421458-36-7

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2477989
CAS No.: 1421458-36-7
M. Wt: 297.293
InChI Key: ZKQOGPCYDIBXCX-UHFFFAOYSA-N
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Description

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features a pyrazole ring, a pyrimidine ring, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Pyrimidine Ring: This can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling Reactions: The pyrazole and pyrimidine rings can be coupled using a suitable linker, such as a halogenated intermediate.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with an amine group on the intermediate compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide” can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biology, the compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding. It could be used in assays to screen for new drugs or to study biochemical pathways.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. It might be tested for its efficacy in treating diseases or conditions, such as cancer, inflammation, or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings. It might also be used in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide” would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it might bind to the receptor and either activate or block its signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenylacetamide: Similar structure but lacks the fluorine atom.

    N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-chlorophenyl)acetamide: Similar structure but has a chlorine atom instead of fluorine.

    N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methylphenyl)acetamide: Similar structure but has a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide” can significantly influence its chemical properties, such as its reactivity, lipophilicity, and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its metabolic stability.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-12-4-2-11(3-5-12)8-14(22)20-13-9-17-15(18-10-13)21-7-1-6-19-21/h1-7,9-10H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQOGPCYDIBXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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